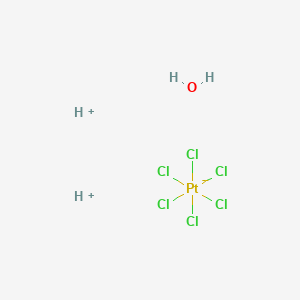

Chloroplatinic acid hydrate

Vue d'ensemble

Description

. It is a reddish-brown solid that is highly soluble in water and commonly used as a catalyst in various chemical reactions.

Synthetic Routes and Reaction Conditions:

Electrolysis of Platinum Black: Platinum scraps or sponge are dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid. The solution is then reduced by zinc or an electrolytic process to obtain chloroplatinic acid hydrate.

Direct Dissolution: Platinum metal is directly dissolved in aqua regia, followed by neutralization or evaporation to obtain the desired compound.

Industrial Production Methods: this compound is produced on an industrial scale primarily through the electrolysis method, which ensures a high purity of the final product. The process involves careful control of reaction conditions, including temperature, pH, and electrolyte concentration, to achieve optimal yield and quality.

Types of Reactions:

Hydrosilylation: this compound catalyzes the addition of silicon hydrides to olefinic double bonds.

Hydrogenation: It is used as a catalyst in hydrogenation reactions to reduce unsaturated compounds.

Oxidation and Carbonylation: The compound is involved in oxidation and carbonylation reactions, facilitating the conversion of various organic substrates.

Coupling Reactions: It aids in coupling reactions, such as the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Hydrosilylation: Silicon hydrides, olefins, and solvents like ethanol or toluene.

Hydrogenation: Hydrogen gas, organic substrates, and solvents like methanol or ethanol.

Oxidation and Carbonylation: Oxygen sources, carbon monoxide, and appropriate solvents.

Coupling Reactions: Various organic substrates and solvents like dichloromethane or acetonitrile.

Major Products Formed:

Hydrosilylation: Bis(trichlorosilyl)alkanes.

Hydrogenation: Saturated hydrocarbons.

Oxidation and Carbonylation: Carbonyl compounds and oxygenated derivatives.

Coupling Reactions: Complex organic molecules with new carbon-carbon bonds.

Applications De Recherche Scientifique

Catalysis

Chloroplatinic acid hydrate is widely recognized for its catalytic properties, particularly in organic synthesis. Its ability to facilitate various chemical reactions makes it a valuable reagent in both academic research and industrial processes.

Key Catalytic Reactions

- Hydrogenation : It acts as a catalyst for hydrogenation reactions, where it promotes the addition of hydrogen to unsaturated organic compounds.

- Hydrosilylation : The compound is instrumental in hydrosilylation reactions, where silanes are added to olefins. This application was notably advanced by John Speier and colleagues, demonstrating its effectiveness in synthesizing siloxane polymers .

| Reaction Type | Description | Reference |

|---|---|---|

| Hydrogenation | Addition of H₂ to alkenes | |

| Hydrosilylation | Addition of silanes to olefins |

Analytical Chemistry

This compound serves as an analytical reagent, particularly in the determination of potassium levels in various samples.

Potassium Determination

The compound is used to precipitate potassium as potassium hexachloroplatinate from solution. This method allows for the quantification of potassium with high sensitivity, detecting concentrations as low as 0.02% (m/v) in solution .

| Method | Sensitivity | Application Area |

|---|---|---|

| Gravimetric Analysis | 0.02% - 0.2% (m/v) | Environmental Testing |

Materials Science

In materials science, this compound is utilized as a precursor for synthesizing platinum nanoparticles and other platinum-based materials.

Nanoparticle Synthesis

- Platinum Nanoparticles : The compound can be reduced using agents like hydrazine to produce platinum nanoparticles, which have applications in catalysis and electronic devices .

- Electrodeposition : It is also used in electrodeposition methods to create carbon-supported platinum nanomaterials, enhancing their catalytic properties .

| Application | Methodology | Reference |

|---|---|---|

| Platinum Nanoparticles | Reduction with hydrazine | |

| Carbon-Supported Catalysts | Electrodeposition |

Case Study 1: Industrial Use of this compound

A study highlighted the use of this compound in the production of catalysts for petrochemical processes. The compound's ability to form stable platinum nanoparticles significantly improved the efficiency of hydrocracking reactions .

Case Study 2: Environmental Monitoring

Research conducted on soil samples demonstrated the effectiveness of this compound in determining potassium content. The method provided accurate results that were critical for assessing soil fertility and guiding agricultural practices .

Mécanisme D'action

The mechanism by which chloroplatinic acid hydrate exerts its effects involves the coordination of platinum to the substrates, facilitating the breaking and forming of chemical bonds. The molecular targets and pathways involved depend on the specific reaction, but generally, the platinum center acts as a Lewis acid, activating the substrates for further reaction.

Comparaison Avec Des Composés Similaires

Platinum(IV) Chloride: Similar catalytic properties but less commonly used due to its lower solubility.

Platinum(II) Chloride: Used in different types of reactions, such as cross-coupling reactions.

Gold(III) Chloride: Exhibits similar catalytic activity in certain reactions but has different chemical properties.

Uniqueness: Chloroplatinic acid hydrate is unique in its high solubility and versatility as a catalyst in a wide range of reactions, making it a valuable tool in both research and industrial applications.

Activité Biologique

Chloroplatinic acid hydrate, also known as hexathis compound or dihydrogen hexachloroplatinate(IV) hexahydrate, is an inorganic compound with significant biological activity. This article explores its biological interactions, toxicity, potential therapeutic applications, and relevant case studies.

This compound has the chemical formula and appears as a red solid that is highly hygroscopic. It serves as a commercial source of platinum and is primarily used in various chemical processes, particularly in catalysis .

Toxicological Profile

This compound is known for its high toxicity and corrosiveness , posing significant health risks upon exposure. Key toxicological effects include:

- Skin and Eye Irritation : Direct contact can cause severe skin burns and eye damage .

- Respiratory Sensitization : Exposure may lead to allergic reactions such as asthma, a condition referred to as "platinosis" due to platinum salt exposure.

- Acute Toxicity : The compound is classified as an acute toxic agent, necessitating stringent safety measures during handling .

Allergic Reactions

This compound has been documented to induce hypersensitivity reactions. Research indicates that exposure can lead to various allergic responses, including:

- Asthma : A significant number of occupational exposures have been linked to respiratory issues.

- Dermatitis : Skin contact can result in allergic dermatitis, highlighting the need for protective measures in laboratory settings.

Anticancer Potential

Recent studies have explored the anticancer properties of platinum-based compounds, including this compound. For instance:

- A study evaluated the cytotoxic effects of a platinum complex derived from chloroplatinic acid against four different cancer cell lines. The results indicated promising anticancer activity, suggesting potential therapeutic applications in oncology .

Catalytic Activity

This compound is widely recognized for its catalytic properties, particularly in organic synthesis. It facilitates various reactions such as hydrogenation and hydrosilylation. The compound's ability to activate double bonds makes it invaluable in chemical manufacturing processes .

Case Study 1: Hypersensitivity Reactions

A cohort study involving workers exposed to chloroplatinic acid revealed a high incidence of respiratory sensitization. The findings underscored the importance of monitoring occupational exposure levels and implementing protective measures.

Case Study 2: Anticancer Research

In vitro experiments demonstrated that a new platinum(IV) complex formed from chloroplatinic acid exhibited significant cytotoxicity against specific cancer cell lines. This research highlights the potential for developing novel anticancer agents based on platinum compounds .

Comparative Analysis with Other Platinum Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| Platinum(IV) chloride | PtCl₄ | Decomposes from chloroplatinic acid; used in catalysis. |

| Nitrosonium hexachloroplatinate | (NO)₂PtCl₆ | Reacts vigorously with water; formed under specific conditions. |

| Potassium chloroplatinate | K₂[PtCl₆] | Used for potassium determination; less hygroscopic than chloroplatinic acid. |

This compound's unique properties, such as its high solubility and hydronium salt form, enhance its utility compared to other platinum compounds that may exhibit limited reactivity or solubility.

Analyse Des Réactions Chimiques

Thermal Decomposition Pathways

Chloroplatinic acid hydrate undergoes stepwise decomposition under controlled heating conditions, forming intermediate platinum chlorides and ultimately metallic platinum:

Thermogravimetric analysis confirms this pathway, with mass loss correlating to water and HCl evolution .

Hydrosilylation Reactions

This compound (Speier’s catalyst) catalyzes the addition of hydrosilanes to alkenes, forming organosilicon compounds. A representative reaction:

Key Parameters :

Hydrogenation Reactions

The compound serves as a precursor for platinum-based hydrogenation catalysts. For example, in the synthesis of Pt nanoparticles:

Applications :

Potassium Determination

Chloroplatinic acid reacts with potassium ions to form insoluble potassium hexachloroplatinate(IV):

Conditions :

Platinum Metal Recovery

Treatment with ammonium chloride yields ammonium hexachloroplatinate, which is reduced to pure platinum:

Reactivity with Nitrogenous Compounds

Aqua regia-derived chloroplatinic acid may contain nitrosonium hexachloroplatinate (NO)₂[PtCl₆] as a byproduct, which reacts violently with water :

Handling Note : Modern synthesis methods minimize nitrogen contamination .

Stability and Side Reactions

Propriétés

IUPAC Name |

hexachloroplatinum(2-);hydron;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIOYUPLNYLSSR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26023-84-7 | |

| Record name | Platinate(2-), hexachloro-, hydrogen, hydrate (1:2:?), (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of chloroplatinic acid hydrate in materials science?

A1: this compound is a versatile precursor in materials science. One prominent application is in the fabrication of dye-sensitized solar cells (DSSCs). It serves as the source of platinum for producing catalytic counter-electrodes, crucial for DSSC efficiency []. Additionally, it plays a vital role in synthesizing Pt-based catalysts supported on various materials like carbon black. These catalysts exhibit significant activity in fuel cell applications, particularly for methanol oxidation [, ].

Q2: How is this compound utilized in the context of circular economy and resource efficiency?

A2: A study highlights the potential of recovering platinum from waste thermocouples and converting it into this compound []. This recovered compound can then be used to manufacture catalytic electrodes for DSSCs. This process not only offers significant material cost savings compared to purchasing commercial this compound but also contributes to a circular economy by diverting platinum from landfills and reducing the need for primary platinum production [].

Q3: What are the structural characteristics of the platinum(IV) complex derived from this compound and its potential biological activity?

A3: Researchers have synthesized a novel platinum(IV) complex, [Pt(SCN)2(paO)2], using this compound as a starting material, reacting it with pyridine-2-carbaldehyde-oxime (paOH) and potassium thiocyanate []. Single-crystal X-ray diffraction revealed a distorted octahedral geometry around the platinum center, with two thiocyanate ligands and two bidentate paO ligands. Interestingly, in vitro studies demonstrated this complex's cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-cancer agent [].

Q4: Can this compound be used in the synthesis of nanomaterials, and if so, how does it impact their properties?

A4: Yes, this compound is used in the synthesis of platinum nanospheres. These nanospheres can be further modified with phosphotungstic acid to enhance their catalytic properties []. This modification significantly impacts the electrochemical behavior of the material, making it a promising candidate for fuel cell applications.

Q5: What analytical techniques are commonly employed to characterize materials synthesized using this compound?

A5: Various techniques are used to analyze materials derived from this compound. X-ray diffraction (XRD) helps determine the crystallinity and potential alloy formation in catalysts [, ]. Transmission electron microscopy (TEM) is employed to analyze the size and morphology of platinum nanoparticles []. X-ray photoelectron spectroscopy (XPS) provides insights into the elemental composition and oxidation states of elements within the material [, ]. Additionally, electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry (CA) are used to evaluate the catalytic activity and stability of the synthesized materials, particularly in fuel cell applications [, , ].

Q6: Are there any environmental concerns associated with this compound, and how are they addressed?

A6: While this compound is crucial for various applications, its use raises environmental concerns due to the potential release of platinum into the environment. This concern is addressed through efforts focused on recycling and resource efficiency. Recovering platinum from waste materials like thermocouples and incorporating it back into the production cycle minimizes waste and reduces the environmental impact associated with mining and processing fresh platinum [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.